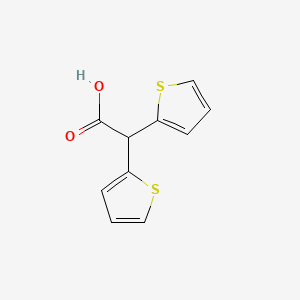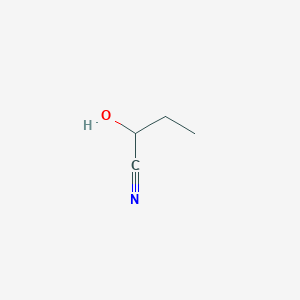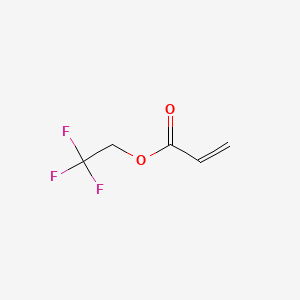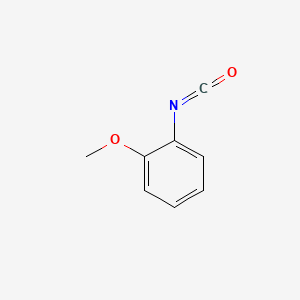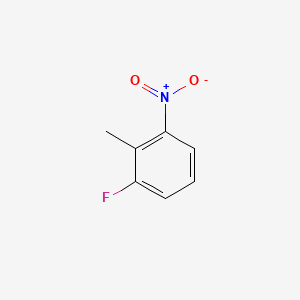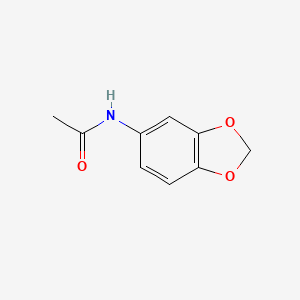
3',4'-Methylenedioxyacetanilide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3',4'-Methylenedioxyacetanilide is not explicitly detailed in the provided papers. However, the synthesis of related compounds involves the introduction of functional groups to the acetanilide structure. For example, the hydroxylation of 3-methylacetanilide to form 3-methyl-4-hydroxyacetanilide is discussed, which involves various model systems such as photolysis of pyridine-N-oxide and reactions with m-chloroperbenzoic acid . These methods could potentially be adapted for the synthesis of 3',4'-Methylenedioxyacetanilide by targeting the appropriate positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of 3',4'-Methylenedioxyacetanilide can be inferred to some extent from the structure of 4'-hydroxyacetanilide as studied in the context of insulin. The X-ray crystallographic studies of insulin crystals grown with 4'-hydroxyacetanilide reveal that the hydroxy group forms hydrogen bonds with the protein, and the acetamide group is rotated due to steric constraints . This information suggests that the molecular structure of 3',4'-Methylenedioxyacetanilide would also exhibit specific bonding patterns and steric effects, which could influence its interactions with biological molecules.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 3',4'-Methylenedioxyacetanilide, such as the aryl hydroxylation of 3-methylacetanilide, indicate that these molecules can undergo transformations under various conditions, including photolysis and oxidation . These reactions are important for understanding the metabolic pathways and potential biotransformations that 3',4'-Methylenedioxyacetanilide might undergo in biological systems.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3',4'-Methylenedioxyacetanilide are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the binding of 4'-hydroxyacetanilide to insulin suggests that similar compounds may have the ability to interact with proteins, which could affect their solubility, stability, and distribution in biological systems . The retention of isotopic hydrogen in the hydroxylation products of 3-methylacetanilide also provides information on the chemical stability and isotopic exchange reactions that could be relevant for 3',4'-Methylenedioxyacetanilide .
Applications De Recherche Scientifique
Comparative Toxicities and Analgesic Activities
A study compared the toxicities and analgesic activities of various monomethylated analogues of 4'-hydroxyacetanilide (acetaminophen), including compounds structurally related to 3',4'-Methylenedioxyacetanilide. The research found that analogues like 4'-hydroxy-N-methylacetanilide displayed no cytotoxic effects on hepatic tissue in mice, contrasting with the hepatotoxic effects of similar compounds. This research contributes to understanding the toxicological profile and analgesic potential of 3',4'-Methylenedioxyacetanilide derivatives (Harvison, Forte, & Nelson, 1986).
Metabolic Pathways and Drug Interaction Studies
Research on the metabolism of acetanilide-4-2H to 4-hydroxyacetanilide-3-2H during liver microsomal preparations elucidates the metabolic pathways and effects of drug interactions. This is relevant for understanding how 3',4'-Methylenedioxyacetanilide and similar compounds are processed in the body, including the impact of drug induction on metabolic pathways (Daly, Jerina, Farnsworth, & Guroff, 1969).
Protein Interaction and Hepatotoxicity Studies
Investigations into the interaction of compounds like 3',4'-Methylenedioxyacetanilide with liver proteins offer insights into mechanisms of drug-induced hepatotoxicity. For instance, studies comparing acetaminophen and its nonhepatotoxic regioisomer, 3'-hydroxyacetanilide, in mouse liver proteins have helped discern critical factors for hepatocyte survival, which can be applied to understand the effects of 3',4'-Methylenedioxyacetanilide (Myers et al., 1995).
Cytochrome P450 Interactions
Studies on how 3'-Hydroxyacetanilide, an analogue of 3',4'-Methylenedioxyacetanilide, interacts with cytochrome P450 2E1 provide important insights into drug metabolism and potential toxicity mechanisms. Such research is crucial for understanding how similar compounds might interact with liver enzymes and affect liver function (Halmes et al., 1998).
Metabolite Analysis
Research into the formation of thiomethyl metabolites from phenacetin and acetaminophen in dogs and humans helps in understanding the metabolic products of similar compounds like 3',4'-Methylenedioxyacetanilide. This knowledge is crucial for assessing the potential impacts of metabolites on health and for developing safer drug formulations (Klutch et al., 1978).
Binding Orientation Studies
Investigations into the binding orientations of 4'-hydroxyacetanilide (acetaminophen) to cytochrome P450 isoforms illuminate the molecular interactions of similar compounds like 3',4'-Methylenedioxyacetanilide. Understanding these interactions is key to predicting drug behavior and potential side effects (Myers, Thummel, Kalhorn, & Nelson, 1994).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)10-7-2-3-8-9(4-7)13-5-12-8/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLCDOZYDURWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156669 | |
| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Methylenedioxyacetanilide | |
CAS RN |
13067-19-1 | |
| Record name | N-1,3-Benzodioxol-5-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13067-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13067-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2H-1,3-Benzodioxol-5-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



